molecular formula C8H14N2O B1317575 2-Methyl-3-morpholin-4-ylpropanenitrile CAS No. 825615-37-0

2-Methyl-3-morpholin-4-ylpropanenitrile

Cat. No.: B1317575
CAS No.: 825615-37-0
M. Wt: 154.21 g/mol
InChI Key: JXQSZQWKSMYNGQ-UHFFFAOYSA-N
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Description

2-Methyl-3-morpholin-4-ylpropanenitrile is a chemical compound with the molecular formula C10H18N2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-morpholin-4-ylpropanenitrile typically involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. One common method involves the alkylation of morpholine with 2-bromo-3-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-morpholin-4-ylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-morpholin-4-ylpropanenitrile is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is used in biochemical research, particularly in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-morpholin-4-ylpropanenitrile: C10H18N2O

    4-Morpholinepropanenitrile: C7H12N2O

    2-Methyl-3-piperidin-4-ylpropanenitrile: C10H18N2

Uniqueness

This compound is unique due to its specific structural features, which include a morpholine ring and a nitrile group. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its solubility in both water and organic solvents also enhances its versatility compared to similar compounds .

Properties

IUPAC Name

2-methyl-3-morpholin-4-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQSZQWKSMYNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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